4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The O-acylamidoximes were prepared from the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . Adib et al. reported 3,5-disubstituted 1,2,4-oxadiazoles synthesis through condensation between nitriles, hydroxylamine, and other compounds .Scientific Research Applications
Microwave-Assisted Organic Synthesis (MAOS)
The application of Microwave-Assisted Organic Synthesis (MAOS) has been demonstrated to have several advantages in drug discovery, including short reaction times, high yields, and simple purification processes. Compounds with the 1,2,4-oxadiazole moiety can benefit from these advantages in their synthesis .
Catalysis and Synthesis
The 1,2,4-oxadiazole derivatives have been used as substrates in catalytic processes to yield various products. For instance, they have been involved in protodeboronation reactions to provide compounds with potential pharmaceutical applications .
Antimicrobial and Antibacterial Properties
Compounds derived from 1,2,4-triazoles and oxadiazoles have shown a wide spectrum of activities including antimicrobial and antibacterial properties. These properties make them valuable in the development of new drugs and treatments .
Anti-Infective Agents
Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents with activities such as anti-bacterial, anti-viral, and anti-leishmanial. These compounds are important for developing treatments against various infections .
Agricultural Applications
The derivatives of 1,2,4-oxadiazole exhibit a broad spectrum of agricultural biological activities. They are being explored for their potential as efficient and low-risk chemical pesticides to combat plant diseases that threaten food security .
Chemical Functionalization
The functionalization of 1,2,4-oxadiazoles is a key synthetic route for obtaining various derivatives including oxadiazolium salts. These functionalized compounds have potential applications in various fields including materials science and pharmaceuticals .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the future directions in this field could involve exploring new synthetic methods and potential applications for these compounds.
properties
IUPAC Name |
4-butoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-4-9-20-13-7-5-12(6-8-13)15(19)16-10-14-17-11(2)18-21-14/h5-8H,3-4,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCHECRAUFGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide |
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